1-Azidopentane

Physical Chemistry Materials Science Liquid Crystals

1-Azidopentane (n-pentyl azide, C5H11N3, MW 113.16) is an aliphatic organic azide comprising a terminal azido group appended to a linear five-carbon chain. This low-molecular-weight azide serves as a versatile synthon in click chemistry (CuAAC) for triazole formation, as a precursor to primary amines via reduction, and as a building block in materials science.

Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
CAS No. 26330-06-3
Cat. No. B1267022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azidopentane
CAS26330-06-3
Molecular FormulaC5H11N3
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCCCCCN=[N+]=[N-]
InChIInChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3
InChIKeyYJHBJNGBMWHOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Azidopentane (CAS 26330-06-3) Procurement Guide: Core Properties and Analytical Benchmarks


1-Azidopentane (n-pentyl azide, C5H11N3, MW 113.16) is an aliphatic organic azide comprising a terminal azido group appended to a linear five-carbon chain. This low-molecular-weight azide serves as a versatile synthon in click chemistry (CuAAC) for triazole formation, as a precursor to primary amines via reduction, and as a building block in materials science . Its physicochemical profile—density, refractive index, viscosity, and thermochemical parameters—has been rigorously characterized against homologous 1-azidoalkanes, providing a data-rich foundation for informed selection over alternative alkyl azides [1][2].

1-Azidopentane vs. Homologous Alkyl Azides: Why Chain Length Dictates Performance


Simple alkyl azides are not interchangeable in research or industrial workflows. The length of the alkyl chain in a 1-azidoalkane directly modulates key physical properties—density, viscosity, refractive index—that are critical for phase behavior in liquid crystal formulations and for optimizing reaction kinetics in click chemistry [1][2]. Furthermore, the molar enthalpy of combustion scales predictably with chain length, affecting energy release profiles in energetic materials applications [3][4]. The evidence below quantifies the precise differences between 1-azidopentane (C5) and its nearest homolog 1-azidohexane (C6), demonstrating that chain-length selection is a non-trivial decision with measurable consequences.

1-Azidopentane Quantitative Differentiation: Head-to-Head Data vs. 1-Azidohexane


Physical Property Benchmark: Density, Viscosity, and Refractive Index at 20°C

1-Azidopentane exhibits a 0.6% higher density, 18.2% lower viscosity, and a lower refractive index compared to 1-azidohexane at 20°C. These differences stem directly from the one-carbon shorter alkyl chain and influence solubility, diffusion, and optical properties in formulations [1].

Physical Chemistry Materials Science Liquid Crystals

Thermochemical Differentiation: Standard Enthalpy of Combustion (ΔcH°liquid)

1-Azidopentane has a standard enthalpy of combustion (ΔcH°liquid) of -3691 kJ/mol, which is 679.5 kJ/mol less exothermic than 1-azidohexane (-4370.5 kJ/mol). This difference reflects the contribution of one additional -CH2- group to the heat of combustion and is critical for applications where precise energy release must be controlled [1][2].

Energetic Materials Thermodynamics Propellant Chemistry

Synthetic Utility: High-Yield Reduction to 1-Aminopentane

Under mild conditions (methanol, 2 h) using a heterogeneous MCM-silylamine Pd(II) catalyst, 1-azidopentane is reduced to 1-aminopentane in 90% yield [1]. This yield is consistent with the 'excellent yields' reported for a broad range of alkyl azides using this catalyst system, underscoring 1-azidopentane's suitability as a reliable amine precursor [2].

Organic Synthesis Heterogeneous Catalysis Amine Synthesis

Safety and Handling Profile: Class-Level Hazards of Low-Molecular-Weight Azides

As a low-molecular-weight organic azide (C5, MW 113.16), 1-azidopentane shares the inherent energetic potential of its class. Comprehensive safety guidelines emphasize that all organic azides are energy-rich and may decompose explosively upon exposure to heat, shock, or acid [1][2]. While specific data for 1-azidopentane is sparse, the class-level inference mandates rigorous adherence to standard azide safety protocols, including storage at low temperatures (-18°C) and avoidance of heavy-metal contamination.

Laboratory Safety Risk Assessment EHS Compliance

1-Azidopentane: Quantitatively Justified Applications in Research and Industry


Liquid Crystal Refrigeration Materials via Click Chemistry

The documented density (0.8740 g/mL) and viscosity (0.5885 cP) of 1-azidopentane at 20°C [1] are critical parameters for formulating multi-axis liquid crystal refrigeration materials. Its lower viscosity compared to 1-azidohexane (0.7190 cP) facilitates improved mixing and alignment during the click-based assembly of mesogenic units, potentially enhancing material performance [1].

Energetic Materials and Propellant Formulation

With a precisely measured standard enthalpy of combustion (ΔcH°liquid = -3691 kJ/mol) [1], 1-azidopentane offers a defined energy output for researchers designing azide-based propellants or gas-generating compositions. The per-CH2 energy increment observed versus 1-azidohexane (-679.5 kJ/mol) allows for predictable tuning of combustion properties .

Synthesis of 1-Aminopentane and Derivatives

The high-yield (90%) reduction of 1-azidopentane to 1-aminopentane using a heterogeneous Pd catalyst [1] provides a robust, scalable route to primary amines. This transformation is foundational for building blocks in pharmaceuticals, agrochemicals, and polymer modifiers, making 1-azidopentane a strategic procurement choice for synthetic workflows [1].

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